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Compound of Interest

Compound Name: Triphenylantimony

Cat. No.: B1630391

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
triphenylantimony (C1sH15Sb), a compound of significant interest in organometallic chemistry
and catalysis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their

acquisition.

Spectroscopic Data Summary

The key spectroscopic data for triphenylantimony are summarized in the tables below for
easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H and 3C NMR Chemical Shifts for Triphenylantimony
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Chemical Shift (8)

Nucleus . Multiplicity Assignment
in ppm
ortho-, meta-, para-
1H 7.55-7.45 m
protons
13C 137.5 S C1 (ipso)
134.1 s C2, C6 (ortho)
129.2 S C4 (para)
128.8 s C3, C5 (meta)

Note: Spectra are typically recorded in deuterated chloroform (CDClIs).

Infrared (IR) Spectroscopy

Table 2: Characteristic Infrared Absorption Frequencies for Triphenylantimony

Wavenumber (cm~?) Intensity Assignment

~3050 Medium Aromatic C-H stretch
~1575 Medium Aromatic C=C stretch
~1480 Strong Aromatic C=C stretch
~1430 Strong Aromatic C=C stretch
~1065 Medium In-plane C-H bend
~995 Medium In-plane C-H bend
~730 Strong Out-of-plane C-H bend
~695 Strong Out-of-plane C-H bend
~450 Medium-Strong Sh-C stretch

Note: Spectra are often obtained from a KBr pellet or a Nujol mull.
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Mass Spectrometry (MS)

Table 3: Key Mass-to-Charge Ratios (m/z) for Triphenylantimony under Electron lonization

(EI)

m/z Relative Intensity Proposed Fragment lon
354 Moderate [C1sH15123Sb]* (Molecular lon)
352 High [C1sH15121Sb]* (Molecular lon)
277 High [C12H10Sb]*

200 Low [CeHsSb]*

154 Moderate [C12H10]* (Biphenyl)

77 High [CeHs]*

Note: The presence of two major isotopes of antimony, 121Sb (57.3%) and 123Sb (42.7%), results
in characteristic isotopic patterns for antimony-containing fragments.

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR Spectroscopy Protocol:

e Sample Preparation: A solution of triphenylantimony is prepared by dissolving
approximately 10-20 mg of the solid in about 0.6-0.7 mL of deuterated chloroform (CDClIs).
Tetramethylsilane (TMS) is typically used as an internal standard (O ppm).

 Instrumentation: Spectra are recorded on a Fourier Transform NMR spectrometer, for
instance, a Bruker Avance operating at a proton frequency of 300 MHz or higher.

e 1H NMR Acquisition: A standard single-pulse experiment is used. Typical parameters include
a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of
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2-3 seconds. A sufficient number of scans (e.g., 16 or 32) are averaged to obtain a good
signal-to-noise ratio.

13C NMR Acquisition: A proton-decoupled pulse program is employed to simplify the
spectrum and enhance sensitivity. A wider spectral width (e.g., 0-200 ppm) is used. Due to
the lower natural abundance of 13C and its longer relaxation times, a greater number of
scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically
required.

Infrared (IR) Spectroscopy

Potassium Bromide (KBr) Pellet Method:

Sample Preparation: Approximately 1-2 mg of triphenylantimony is finely ground with about
100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and
pestle. The mixture should be homogenous and have a fine, consistent powder form.

Pellet Formation: The ground mixture is transferred to a pellet die. A vacuum is applied to
remove entrapped air, and the mixture is compressed under high pressure (typically 8-10
tons) using a hydraulic press to form a thin, transparent or translucent pellet.

Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. A
background spectrum of the empty sample compartment is recorded first. Then, the sample
spectrum is acquired over a typical range of 4000-400 cm~1. The final spectrum is presented
in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Electron lonization (EI) Mass Spectrometry Protocol:

o Sample Introduction: A small amount of solid triphenylantimony is introduced into the mass
spectrometer via a direct insertion probe. The sample is heated to facilitate vaporization into
the ion source.

« lonization: The gaseous molecules are bombarded with a beam of high-energy electrons
(typically 70 eV). This causes the molecules to ionize and fragment.
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e Mass Analysis: The resulting positively charged ions are accelerated and separated based
on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight

analyzer).

o Detection: The separated ions are detected, and a mass spectrum is generated, which is a
plot of relative ion abundance versus m/z.

Visualizations

The following diagrams illustrate the logical workflow of spectroscopic analysis and a proposed
fragmentation pathway for triphenylantimony.
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A logical workflow for the spectroscopic analysis of triphenylantimony.
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A proposed fragmentation pattern for triphenylantimony in EI-MS.

« To cite this document: BenchChem. [Spectroscopic Data of Triphenylantimony: An In-depth
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1630391#triphenylantimony-spectroscopic-data-nmr-
ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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